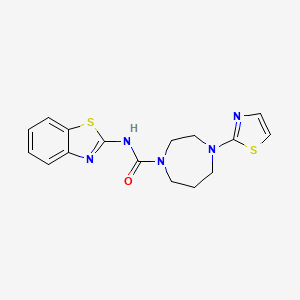![molecular formula C24H32N2O5 B7534617 1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide](/img/structure/B7534617.png)
1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide, also known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene regulation. By inhibiting BET proteins, this compound can modulate the expression of genes involved in various disease pathways, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. In preclinical studies, this compound has also been shown to reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide in lab experiments is its selectivity for BET proteins, which allows for more precise modulation of gene expression. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Orientations Futures
For 1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide research include investigating its potential therapeutic applications in specific diseases, such as cancer and neurological disorders, as well as exploring its mechanism of action in more detail. Additionally, further preclinical and clinical studies will be needed to assess the safety and efficacy of this compound in humans.
Conclusion:
This compound is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its selectivity for BET proteins allows for more precise modulation of gene expression, and its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an exciting area of research. Further studies will be needed to fully understand its mechanism of action and assess its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide involves several steps, including the preparation of 4-hydroxypiperidine, the protection of the hydroxyl group, the preparation of the bis(4-methoxyphenyl)methane intermediate, and the coupling of the bis(4-methoxyphenyl)methane intermediate with the protected 4-hydroxypiperidine. The final step involves the deprotection of the hydroxyl group to yield this compound.
Applications De Recherche Scientifique
1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
Propriétés
IUPAC Name |
1-[3-[bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-29-21-7-3-17(4-8-21)23(18-5-9-22(30-2)10-6-18)31-16-20(27)15-26-13-11-19(12-14-26)24(25)28/h3-10,19-20,23,27H,11-16H2,1-2H3,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEMWCURQRXHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)OCC(CN3CCC(CC3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate](/img/structure/B7534551.png)
![N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7534561.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7534565.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)

![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)

![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)
![2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7534627.png)
